molecular formula C14H18BrN3O3 B4139436 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide

2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide

Cat. No.: B4139436
M. Wt: 356.21 g/mol
InChI Key: RHTUQQMQAVBSGS-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a seven-membered azepane ring attached to an acetamide group, which is further substituted with a 4-bromo-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Acetamide Formation: The azepane ring is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.

    Substitution with 4-bromo-2-nitrophenyl Group: The final step involves the substitution of the acetamide with a 4-bromo-2-nitrophenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the nitro group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom in the 4-bromo-2-nitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the azepane ring or nitro group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may study the biological activity of this compound and its derivatives to identify potential therapeutic applications.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new drugs, particularly if it exhibits interesting pharmacological properties.

Industry

    Material Science: The compound and its derivatives may be explored for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1-azepanyl)-N-(4-chloro-2-nitrophenyl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(1-azepanyl)-N-(4-bromo-2-aminophenyl)acetamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

The presence of the 4-bromo-2-nitrophenyl group in 2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(4-bromo-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c15-11-5-6-12(13(9-11)18(20)21)16-14(19)10-17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUQQMQAVBSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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